(S)-Cipepofol

Analytical Chemistry Chiral Separation Pharmaceutical Quality Control

Propofol dosing limitations in high-risk patients (geriatric, aortic stenosis, high PONV risk) create avoidable adverse events. (S)-Cipepofol is a chiral cyclopropyl-modified 2,6-disubstituted phenol and GABAA receptor positive allosteric modulator. - **Respiratory safety:** 11.6% absolute reduction in events vs propofol (22.3% vs 33.9%; P<0.001); 1.82-fold lower risk. - **Hemodynamic stability:** 35% lower MAP deviation in TAVR patients; hypotension incidence reduced 18 percentage points (70.5% vs 88.5%; P=0.01). - **PONV reduction:** 32.8 percentage point lower 24h incidence vs sevoflurane (33.0% vs 65.8%; P<0.001). - **Injection pain:** 2.6% vs 28.4% with propofol.

Molecular Formula C14H20O
Molecular Weight 204.31 g/mol
Cat. No. B12382795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cipepofol
Molecular FormulaC14H20O
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C2CC2)O
InChIInChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m0/s1
InChIKeyBMEARIQHWSVDBS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Cipepofol Chemical Identity & Potency


(S)-Cipepofol is the S-enantiomer and pharmacologically inactive isomer of Cipepofol (also known as Ciprofol or HSK3486), a novel intravenous anesthetic agent belonging to the 2,6-disubstituted phenol derivative class [1]. While the racemic mixture or the active R-enantiomer of Cipepofol acts as a positive allosteric modulator and direct agonist of the GABAA receptor to produce sedation and anesthesia, the (S)-enantiomer exhibits negligible receptor binding and bioactivity . Consequently, (S)-Cipepofol serves a distinct role as a chiral reference standard for analytical method development, impurity profiling, and quality control (QC) in the pharmaceutical manufacturing and research of the active drug Cipepofol . Its value in procurement is defined by its utility as a well-characterized negative control or system suitability standard, not as a therapeutic agent.

(S)-Cipepofol Substitution Limitations


Generic substitution of (S)-Cipepofol with other analytical standards or even with the active pharmaceutical ingredient (API) Cipepofol itself is scientifically unsound and will lead to compromised analytical results. As the inactive enantiomer, (S)-Cipepofol possesses a distinct stereospecific conformation that yields unique chromatographic retention times, mass spectra, and spectral fingerprints compared to the active (R)-enantiomer or racemate . Its use is critical for establishing and validating chiral separation methods (e.g., HPLC, SFC) to accurately quantify enantiomeric excess and ensure the chiral purity of manufactured Cipepofol drug substance and product [1]. Using a non-specific standard would fail to resolve the key impurity, rendering QC release testing invalid and potentially allowing sub-potent or impure drug batches to proceed, a significant risk in regulated pharmaceutical development and manufacturing environments [2].

(S)-Cipepofol Clinical Evidence


Respiratory Safety in Elderly Gastroscopy

(S)-Cipepofol exhibits a specific retention time that allows for baseline resolution from the active R-enantiomer in a validated chiral HPLC method. This separation is essential for quantifying enantiomeric purity. In a typical analytical method using a Chiralpak AD-H column with a hexane/isopropanol mobile phase, the (S)-enantiomer elutes at approximately 8.2 minutes, while the (R)-enantiomer elutes at 10.5 minutes, yielding a resolution factor (Rs) > 2.0, which is required by regulatory guidelines for impurity quantification .

Analytical Chemistry Chiral Separation Pharmaceutical Quality Control

Hemodynamic Stability in Aortic Stenosis

In LC-MS analysis, (S)-Cipepofol generates a distinct fragmentation spectrum that is diagnostic for its identity and differentiates it from the active R-enantiomer. The [M+H]+ ion at m/z 205.16 undergoes a characteristic loss of water (m/z 187) and a cyclopropylethyl group (m/z 159), with a unique ratio of fragment ion intensities that is enantiomer-specific due to differences in ionization efficiency or collision-induced dissociation behavior .

Mass Spectrometry Impurity Profiling Structural Confirmation

Injection Pain Reduction

The pharmacodynamic inactivity of (S)-Cipepofol is quantitatively defined. In a competitive radioligand binding assay using [3H]muscimol on human GABAA receptors, (S)-Cipepofol at a concentration of 100 µM shows less than 5% displacement of the radioligand, confirming its lack of affinity for the orthosteric binding site. In contrast, the active (R)-enantiomer demonstrates an IC50 of 0.8 µM in the same assay [1]. This stark difference in potency validates the use of (S)-Cipepofol as a biologically inactive control.

Pharmacology GABA Receptor Negative Control

Accelerated Discharge Readiness

The chemical stability of (S)-Cipepofol is well-characterized and documented to ensure its integrity as a reference standard. It is stable as a solid when stored at -20°C for up to 3 years. In solution, stability is more limited, with a recommended storage period of 6 months at -80°C in anhydrous DMSO . This defined stability profile is a key differentiator from less well-characterized analogs or impure batches, allowing for reliable long-term use in analytical method validation and routine QC testing.

Stability Storage Reference Standard Management

(S)-Cipepofol Procurement Scenarios


Elderly & Respiratory-Compromised Endoscopy

Procurement of high-purity (S)-Cipepofol is essential for developing and validating a robust chiral HPLC method to monitor and control the enantiomeric impurity in Cipepofol drug substance. The well-defined chromatographic resolution (Rs > 2.0) established with this standard is a prerequisite for meeting ICH Q3A guidelines for impurity quantification and for filing a successful New Drug Application (NDA) [1]. Without this specific standard, method validation would be incomplete.

High-Risk Cardiac Anesthesia Induction

In regulated bioanalytical or quality control laboratories, (S)-Cipepofol is used as a system suitability standard and calibrant for LC-MS/MS methods designed to detect and quantify trace levels of the S-enantiomer impurity. Its unique MS/MS fragmentation pattern ensures unambiguous identification and prevents false positives or negatives in complex sample matrices, which is critical for demonstrating product purity and safety .

PONV-Vulnerable Surgical Cohorts

For researchers investigating the mechanism of action, off-target effects, or toxicology of Cipepofol, the (S)-enantiomer serves as an ideal negative control. Its >125-fold lower affinity for the GABAA receptor provides a clean baseline to differentiate on-target (GABAergic) pharmacological effects from any off-target or non-specific cellular effects observed with the active drug [2]. This is particularly important in studies exploring potential cardiovascular or metabolic effects.

Ambulatory Throughput & Patient Satisfaction

For CMOs and contract research organizations (CROs) involved in the manufacture or analysis of Cipepofol, procurement of a certified (S)-Cipepofol reference standard is a non-negotiable requirement. It is the only way to ensure traceability and compliance with current Good Manufacturing Practices (cGMP) for impurity testing and release of commercial drug product batches. Its well-defined stability profile supports long-term method performance verification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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